4-Formyl-3-methylbenzonitrile
Overview
Description
4-Formyl-3-methylbenzonitrile is an organic compound with the molecular formula C9H7NO. It is a derivative of benzonitrile, featuring a formyl group (–CHO) and a methyl group (–CH3) attached to the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Formyl-3-methylbenzonitrile can be synthesized through several methods. One common route involves the formylation of 3-methylbenzonitrile using the Vilsmeier-Haack reaction. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods
In industrial settings, the preparation of this compound may involve optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Formyl-3-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group (–OH) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group (–CN) can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Ammonia (NH3) or primary amines in the presence of a catalyst.
Major Products Formed
Oxidation: 4-Formyl-3-methylbenzoic acid.
Reduction: 4-Hydroxymethyl-3-methylbenzonitrile.
Substitution: 4-Formyl-3-methylbenzamide.
Scientific Research Applications
4-Formyl-3-methylbenzonitrile is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving nitrile groups.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: As a precursor in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Formyl-3-methylbenzonitrile involves its functional groups. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the nitrile group, which activates the benzene ring towards electrophilic substitution .
Comparison with Similar Compounds
Similar Compounds
4-Formylbenzonitrile: Lacks the methyl group, making it less sterically hindered.
3-Methylbenzonitrile: Lacks the formyl group, reducing its reactivity in formylation reactions.
4-Formyl-3-methoxybenzonitrile: Contains a methoxy group (–OCH3) instead of a methyl group, altering its electronic properties.
Uniqueness
4-Formyl-3-methylbenzonitrile is unique due to the presence of both a formyl and a methyl group on the benzene ring. This combination of functional groups provides a balance of steric and electronic effects, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-formyl-3-methylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4,6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWRWNKPXVHRPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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